1-Fluorobutane

Catalog No.
S702605
CAS No.
2366-52-1
M.F
C4H9F
M. Wt
76.11 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-Fluorobutane

CAS Number

2366-52-1

Product Name

1-Fluorobutane

IUPAC Name

1-fluorobutane

Molecular Formula

C4H9F

Molecular Weight

76.11 g/mol

InChI

InChI=1S/C4H9F/c1-2-3-4-5/h2-4H2,1H3

InChI Key

FCBJLBCGHCTPAQ-UHFFFAOYSA-N

SMILES

CCCCF

Canonical SMILES

CCCCF

1-Fluorobutane is an organic compound classified as an alkyl fluoride, with the chemical formula C4H9F\text{C}_4\text{H}_9\text{F} and a CAS number of 2366-52-1. It appears as a colorless, flammable liquid at room temperature, characterized by a distinct ethereal odor. The molecular structure features a linear carbon chain of four carbon atoms, with a fluorine atom substituting one hydrogen atom at the first carbon position, resulting in a polar carbon-fluorine bond. This unique structure contributes to its distinct physical and chemical properties compared to its non-fluorinated counterpart, butane .

Key Properties:

  • Molecular Weight: 76.11 g/mol
  • Density: 0.7735 g/cm³
  • Melting Point: -134 °C
  • Boiling Point: 32 °C
  • Refractive Index: 1.3419 .

  • Flammability: Highly flammable liquid and vapor, presenting a fire hazard.
  • Skin and eye irritant: Can cause irritation and damage to skin and eyes upon contact.
  • Respiratory irritant: Inhalation can irritate the respiratory tract.
  • Acute toxicity: While not exceptionally toxic, high exposure can lead to central nervous system depression and other adverse effects.

Safety precautions include:

  • Proper handling with personal protective equipment (gloves, goggles, etc.).
  • Working in well-ventilated areas.
  • Storing away from heat, ignition sources, and incompatible chemicals.

Reagent in Organic Synthesis:

One of the most common applications of 1-fluorobutane is as a reagent in organic synthesis. Its reactive fluorine atom allows it to participate in various chemical reactions, including:

  • Nucleophilic substitution reactions: The fluorine atom can be readily displaced by other nucleophiles, such as alcohols, amines, and thiols, leading to the formation of new carbon-carbon and carbon-heteroatom bonds .
  • Formation of esters and amides: 1-Fluorobutane can be used to prepare esters and amides through reactions with carboxylic acids and their derivatives .

Solvent in Analytical Techniques:

Another valuable application of 1-fluorobutane is as a solvent in some analytical techniques, particularly:

  • Nuclear Magnetic Resonance (NMR) spectroscopy: When used as a deuterated solvent (d1-fluorobutane), it offers good solubility for a wide range of organic compounds and possesses favorable NMR properties, providing clear and well-resolved spectra .

Research on Potential Applications:

Current research is exploring additional potential applications of 1-fluorobutane, including:

  • Chiral auxiliary in asymmetric synthesis: Studies are investigating its use as a chiral auxiliary to control the stereochemistry of newly formed molecules in organic synthesis .
  • Solvent for biomolecules: Research is underway to evaluate its potential as a solvent for biomolecules due to its favorable properties like solubility and low toxicity .
  • Drug discovery and agrochemicals: Initial studies are exploring its potential as a building block in the synthesis of drug candidates and its role in the development of agrochemicals .
Due to the presence of the reactive fluorine atom. Some notable reactions include:

  • Nucleophilic Substitution Reactions: The fluorine atom can be replaced by nucleophiles under appropriate conditions.
  • Elimination Reactions: It can undergo dehydrofluorination to form alkenes.

The balanced chemical equations for some key reactions involving 1-fluorobutane are as follows:

  • Nucleophilic substitution:
    C4H9F+NuC4H9Nu+F\text{C}_4\text{H}_9\text{F}+\text{Nu}^-\rightarrow \text{C}_4\text{H}_9\text{Nu}+\text{F}^-
  • Elimination:
    C4H9FC4H8+HF\text{C}_4\text{H}_9\text{F}\rightarrow \text{C}_4\text{H}_8+\text{HF}

The synthesis of 1-fluorobutane can be achieved through several methods, including:

  • Fluorination of Butane: Direct fluorination of butane using fluorine gas under controlled conditions.
  • Nucleophilic Substitution: Reacting butyl halides with potassium fluoride or other fluoride sources.

One specific method involves using methanesulfonyl fluoride and potassium fluoride in a controlled reaction environment, yielding 1-fluorobutane as a product .

Research on interaction studies involving 1-fluorobutane primarily focuses on its reactivity with other chemical species rather than biological interactions. For instance, studies have examined its reaction with trichloromethyl radicals, providing insights into its behavior under various conditions .

1-Fluorobutane shares similarities with several other fluorinated compounds. Here are some comparable compounds:

Compound NameMolecular FormulaKey Features
ButaneC4H10Non-fluorinated alkane; higher flammability
2-FluorobutaneC4H9FFluorine at the second carbon; different reactivity
1-ChlorobutaneC4H9ClChlorine instead of fluorine; different properties
1-BromobutaneC4H9BrBromine instead of fluorine; higher molecular weight
1-IodobutaneC4H9IIodine instead of fluorine; even higher molecular weight

Uniqueness of 1-Fluorobutane

The unique presence of the fluorine atom at the terminal position gives 1-fluorobutane distinct properties compared to its halogenated counterparts. The polar C-F bond enhances its solvating capabilities and reactivity patterns, making it particularly valuable in organic synthesis and industrial applications .

XLogP3

2.6

Boiling Point

32.5 °C

LogP

2.58 (LogP)

Melting Point

-134.0 °C

GHS Hazard Statements

Aggregated GHS information provided by 3 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 1 of 3 companies. For more detailed information, please visit ECHA C&L website;
Of the 2 notification(s) provided by 2 of 3 companies with hazard statement code(s):;
H224 (50%): Extremely flammable liquid and vapor [Danger Flammable liquids];
H226 (50%): Flammable liquid and vapor [Warning Flammable liquids];
H315 (50%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (50%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (50%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Vapor Pressure

577.96 mmHg

Pictograms

Flammable Irritant

Flammable;Irritant

Other CAS

2366-52-1

Wikipedia

1-fluorobutane

General Manufacturing Information

Butane, 1-fluoro-: ACTIVE

Dates

Modify: 2023-08-15

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